Butyrylcholine bromide is a quaternary ammonium compound that serves as a substrate for butyrylcholinesterase, an enzyme involved in the hydrolysis of choline esters. This compound is significant in biochemical research and pharmacology, particularly concerning its interactions with cholinergic systems and potential therapeutic applications in neurodegenerative diseases.
Butyrylcholine bromide can be synthesized in laboratory settings and is commercially available from various chemical suppliers. Its synthesis typically involves the reaction of butyryl chloride with a tertiary amine, followed by quaternization with a bromide salt.
Butyrylcholine bromide is classified as a choline ester and a cholinergic agent. It is primarily used in the study of cholinergic neurotransmission and as a tool for investigating the activity of butyrylcholinesterase.
The synthesis of butyrylcholine bromide generally follows these steps:
Butyrylcholine bromide has a molecular formula of CHBrNO. Its structure includes:
Butyrylcholine bromide undergoes hydrolysis catalyzed by butyrylcholinesterase, breaking down into butyrate and choline. This reaction is crucial for understanding the pharmacodynamics of cholinergic drugs.
Butyrylcholine bromide acts as a substrate for butyrylcholinesterase. Upon binding to the active site of the enzyme, it undergoes nucleophilic attack by water, leading to the release of choline and butyrate. This mechanism highlights its role in cholinergic signaling pathways.
Butyrylcholine bromide is utilized in various scientific applications:
Butyrylcholine bromide (systematic name: 2-(butanoyloxy)-N,N,N-trimethylethan-1-aminium bromide) is a quaternary ammonium compound with the molecular formula C₉H₂₀BrNO₂ and a molecular weight of 254.16 g/mol [9]. Its structure comprises a butanoyl ester group linked to a choline moiety, where the nitrogen atom is trimethylated and associated with a bromide counterion. The crystalline solid exhibits a melting point range of 195–198°C and demonstrates high water solubility (>100 mg/mL) due to its ionic nature, while remaining virtually insoluble in nonpolar organic solvents [3] [9]. Key physicochemical parameters include:
The compound’s stability is influenced by its ester bond, which is susceptible to nucleophilic attack. Hydrolysis occurs readily under alkaline conditions (pH > 8.0), yielding butyric acid and choline bromide. Solid-state stability is maintained under anhydrous conditions at temperatures below 25°C [3].
Butyrylcholine bromide is synthesized via a two-step esterification-bromination sequence:
Under physiological conditions (pH 7.4, 37°C), butyrylcholine bromide undergoes rapid enzymatic hydrolysis by butyrylcholinesterase (EC 3.1.1.8) with a turnover number (k~cat~) of 14,000 min⁻¹. Non-enzymatic hydrolysis occurs slowly (t~½~ > 24 hours) via base-catalyzed ester cleavage. The bromide ion dissociates in aqueous solutions, rendering the cation bioavailable [4] [7]. Degradation products include butyric acid (which may contribute to odor) and the endogenous neurotransmitter choline.
Butyrylcholine bromide shares structural motifs with physiological and pharmacological choline esters but exhibits distinct properties:
Succinylcholine: Comprises two acetylcholine molecules linked via succinate. This dimeric structure confers resistance to hydrolysis by acetylcholinesterase but susceptibility to butyrylcholinesterase [8].
Receptor Binding and Enzymatic Hydrolysis:Butyrylcholine activates muscarinic acetylcholine receptors (mAChRs) with 15% efficacy relative to acetylcholine and binds nicotinic acetylcholine receptors (nAChRs) weakly (EC₅₀ > 500 μM) [3]. Its hydrolysis kinetics differ markedly from related esters:
Table 1: Hydrolysis Kinetics of Choline Esters by Cholinesterases
Substrate | Acetylcholinesterase k~cat~ (min⁻¹) | Butyrylcholinesterase k~cat~ (min⁻¹) | |
---|---|---|---|
Acetylcholine | 150,000 | 9,800 | |
Butyrylcholine | 320 | 14,000 | |
Succinylcholine | Not hydrolyzed | 7,200 | [2] [4] [8] |
Butyrylcholinesterase exhibits 44-fold higher catalytic efficiency (k~cat~/K~m~) for butyrylcholine than for acetylcholine, attributed to its larger active site gorge accommodating bulkier acyl groups [4] [5].
Table 2: Pharmacological Profile Relative to Key Choline Esters
Property | Butyrylcholine | Acetylcholine | Succinylcholine | |
---|---|---|---|---|
Primary enzyme target | Butyrylcholinesterase | Acetylcholinesterase | Butyrylcholinesterase | |
Receptor efficacy | Partial (mAChRs) | Full (mAChRs/nAChRs) | Depolarizing (nAChRs) | |
Clinical use | Diagnostic probe | None (endogenous) | Neuromuscular blockade | [3] [8] |
The extended aliphatic chain in butyrylcholine bromide sterically hinders binding to the narrow aromatic gorge of acetylcholinesterase, reducing its hydrolysis rate 470-fold compared to acetylcholine [4] [5]. This property underpins its utility in enzymology and toxicology research.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1